Cbl-b-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-10 is a potent inhibitor of the casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl proteins, which are members of the RING-type E3 ubiquitin ligases. These proteins play a crucial role in the regulation of immune cell activity by targeting multiple proteins for ubiquitination and degradation. This compound has shown significant potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbl-b-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of various organic reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cbl-b-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitination process and the role of E3 ubiquitin ligases in protein regulation.
Biology: Investigated for its effects on immune cell activity and its potential to enhance immune responses.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly in combination with other treatments like PD-1 blockade.
Wirkmechanismus
Cbl-b-IN-10 exerts its effects by inhibiting the activity of Cbl-b and c-Cbl proteins. These proteins are involved in the ubiquitination and degradation of multiple signaling proteins, which regulate immune cell activity. By inhibiting Cbl-b and c-Cbl, this compound enhances T cell activity, reduces T cell exhaustion, and increases cytokine production, thereby promoting a more robust immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbl-b-IN-6: Another inhibitor of Cbl-b with similar properties but different molecular structure.
WS-383: A compound that targets the same proteins but with varying potency and specificity.
Heclin: An inhibitor with a different mechanism of action but targeting the same pathway.
Uniqueness
Cbl-b-IN-10 is unique due to its high potency and specificity for both Cbl-b and c-Cbl proteins. Its ability to enhance immune responses and its potential in cancer immunotherapy distinguish it from other similar compounds. Additionally, its molecular structure and binding interactions provide a novel mechanism of inhibition, making it a valuable tool in scientific research and therapeutic development .
Eigenschaften
Molekularformel |
C31H37F3N6O |
---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
2-[3-(ethylamino)-5-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H37F3N6O/c1-4-35-22-13-21(30(9-6-10-30)16-27-38-37-19-39(27)3)14-23(15-22)40-18-25-24(28(40)41)11-20(12-26(25)31(32,33)34)17-36-29(2)7-5-8-29/h11-15,19,35-36H,4-10,16-18H2,1-3H3 |
InChI-Schlüssel |
KVHFSZCGFDFVQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=CC(=C1)C2(CCC2)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.